molecular formula C10H12Br2N2 B351355 3,5-Dibromo-4-(piperidin-1-yl)pyridine CAS No. 26885-31-4

3,5-Dibromo-4-(piperidin-1-yl)pyridine

Cat. No. B351355
CAS RN: 26885-31-4
M. Wt: 320.02g/mol
InChI Key: RDIICJNJPKTMGN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(piperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H12Br2N2 and a molecular weight of 320.02 . Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-(piperidin-1-yl)pyridine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of compounds like 3,5-Dibromo-4-(piperidin-1-yl)pyridine .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-(piperidin-1-yl)pyridine has a molecular weight of 320.02 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A method for the synthesis of related piperidine compounds, utilizing the condensation of amines and other precursors, has been developed. This method can be adapted for synthesizing variants of 3,5-Dibromo-4-(piperidin-1-yl)pyridine (Smaliy et al., 2011).
  • Structural Analysis : Studies have characterized the molecular structure of similar compounds through methods like NMR and X-ray diffraction, providing insights into the structural aspects of 3,5-Dibromo-4-(piperidin-1-yl)pyridine (Wojciechowska-Nowak et al., 2011).

Applications in Material Science and Chemistry

  • Corrosion Inhibition : Piperidine derivatives have been investigated for their potential in inhibiting corrosion of metals, suggesting a possible application for 3,5-Dibromo-4-(piperidin-1-yl)pyridine in material science (Kaya et al., 2016).
  • Chemical Reactions and Interactions : Research has explored the chemical reactions and interactions involving similar piperidine compounds, which could shed light on the reactivity and potential applications of 3,5-Dibromo-4-(piperidin-1-yl)pyridine in various chemical processes (Nikolov & Yaylayan, 2010).

Potential in Drug Development

  • Role in Medicinal Chemistry : While specific studies on 3,5-Dibromo-4-(piperidin-1-yl)pyridine are limited, related compounds have been investigated for their potential in drug development, particularly as intermediates in synthesizing more complex molecules (Fussell et al., 2012).

Mechanism of Action

While the specific mechanism of action for 3,5-Dibromo-4-(piperidin-1-yl)pyridine is not explicitly mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3,5-Dibromo-4-(piperidin-1-yl)pyridine, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

properties

IUPAC Name

3,5-dibromo-4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2/c11-8-6-13-7-9(12)10(8)14-4-2-1-3-5-14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIICJNJPKTMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-(piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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